3-Methoxy-4'-methylbenzophenone
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3-Methoxy-4'-methylbenzophenone, such as functionalized 2,4'-dihydroxybenzophenones, can be achieved through reactions involving 1,3-bis-silyl enol ethers with 3-methoxalylchromones. This process is facilitated by a domino Michael/retro-Michael/Mukaiyama-aldol reaction, which underscores the versatility of 3-Methoxy-4'-methylbenzophenone derivatives as precursors for novel UV filters (Iaroshenko et al., 2011).
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds related to 3-Methoxy-4'-methylbenzophenone have been extensively studied. For instance, 2-Hydroxy-4-Methoxybenzophenone (HMB) has been analyzed using vibrational spectroscopy and normal coordinate analysis (NCA) to reassign its vibrational frequencies. This detailed molecular structure analysis aids in understanding the electronic properties and conformational dynamics of such compounds (Joseph et al., 2014).
Chemical Reactions and Properties
3-Methoxy-4'-methylbenzophenone and its derivatives undergo various chemical reactions, including bromination, nitration, and Friedel-Crafts acetylation. These reactions demonstrate the compound's reactivity and its potential for further chemical modifications, which can be utilized in the synthesis of complex organic molecules (Clarke et al., 1973).
Physical Properties Analysis
The physical properties of methoxyphenols and dimethoxybenzenes, which include derivatives of 3-Methoxy-4'-methylbenzophenone, have been studied to understand their behavior in different environments. These studies encompass thermodynamic properties, vapor pressure, and enthalpies of vaporization, sublimation, and fusion, providing insight into the compound's stability and phase behavior (Varfolomeev et al., 2010).
Scientific Research Applications
Field
This application falls under the field of Chemistry , specifically Photochemistry .
Application
Benzophenone derivatives are often used in photoreduction studies. These compounds can undergo photoreduction, a process where they are exposed to light and undergo a reduction reaction .
Method
In one study, solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
Results
The study yielded a photoreduction quantum efficiency of 7.75% .
Food Safety Analysis
Field
This application is in the field of Food Science and Analytical Chemistry .
Application
Benzophenone derivatives, including 4-methylbenzophenone, are analyzed in food packaging materials to ensure food safety .
Method
A method was developed using Solid–Liquid Extraction (SLE) and ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) for a simultaneous analysis of the presence of benzophenone and nine benzophenone derivatives in packaged cereal-based food samples .
Results
The method had satisfactory linearity (R² ≥ 0.995), low limits of detection, and favorable precision . Benzophenone and 4-methylbenzophenone were detected in 100% of the pastry samples .
Synthesis of Other Compounds
Field
This application falls under the field of Organic Chemistry .
Application
Benzophenone derivatives can be used as intermediates in the synthesis of other organic compounds .
Method
For example, 4-methyl-3’-methoxybenzophenone can be synthesized using a Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .
Results
The yield of this reaction is quantitative, meaning that nearly all of the starting material is converted into the product .
UV Filters
Field
This application is in the field of Material Science and Pharmaceutical Science .
Application
Benzophenones, including potentially 3-Methoxy-4’-methylbenzophenone, have UVB and some UVA absorbing properties and act like optical filters to block out harmful UV rays .
Method & Results
These compounds can be incorporated into materials such as plastics or applied topically in sunscreens to protect against UV radiation .
Synthesis of Other Compounds
Field
This application falls under the field of Organic Chemistry .
Application
Benzophenone derivatives can be used as intermediates in the synthesis of other organic compounds .
Method
For example, 4-Methoxy-4’-Methyl-benzophenone was synthesized using a Friedel–Crafts Acylation from m-anisoylchloride, aluminum chloride, and toluene .
Results
The yield of this reaction is quantitative, meaning that nearly all of the starting material is converted into the product .
Phosphorescence Studies
Field
This application is in the field of Physical Chemistry .
Application
Benzophenones are well known for their phosphorescence, which has been studied at length at reduced temperature .
Safety And Hazards
The safety data sheet for a related compound, 4-Methylbenzophenone, suggests that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
(3-methoxyphenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQIJMIURWFUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231825 | |
Record name | Benzophenone, 3-methoxy-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4'-methylbenzophenone | |
CAS RN |
82520-37-4 | |
Record name | Benzophenone, 3-methoxy-4'-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 3-methoxy-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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